molecular formula C14H8BrCl2FO2 B1441205 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-89-1

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1441205
CAS No.: 1160259-89-1
M. Wt: 378 g/mol
InChI Key: YGNWXNWKASOEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine or pyridine, and catalysts such as palladium complexes for coupling reactions. The major products formed depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acid chloride. The compound can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules, leading to the formation of stable derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules for analytical or therapeutic purposes.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride include:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile reactivity and application in different fields of research.

Properties

IUPAC Name

5-bromo-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl2FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWXNWKASOEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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